Isoliensinine

Vue d'ensemble

Description

Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment des effets antitumoraux, cardioprotecteurs, antioxydants, antidépresseurs et anti-VIH . En outre, l'isoliensinine a montré un potentiel dans l'amélioration de conditions telles que le diabète de type 2 avec hyperlipidémie et la maladie d'Alzheimer .

Applications De Recherche Scientifique

Isoliensinine has a wide range of scientific research applications:

Chemistry: Used as a lead compound for developing novel derivatives with improved pharmacological properties.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, cancer, and viral infections

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Isoliensinine is a bisbenzylisoquinoline alkaloid isolated from Nelumbo nucifera Gaertn, known for its wide range of beneficial effects .

Target of Action

This compound has been found to target multiple pathways in the body. It has shown antitumor activity, cardioprotective effects, antioxidant properties, antidepressant effects, and anti-HIV effects . It also ameliorates Type 2 Diabetes Mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .

Mode of Action

This compound interacts with its targets in various ways. For instance, it has been reported to induce autophagy by activating the AMPK–TSC2–mTOR signaling pathway in cervical cancer . This interaction leads to changes in the cell, such as the induction of autophagy, which is a cellular process involved in the degradation and recycling of cellular components.

Biochemical Pathways

This compound affects several biochemical pathways. The activation of the AMPK–TSC2–mTOR signaling pathway is one such example . This pathway is crucial for cellular energy homeostasis and plays a significant role in cancer biology. By activating this pathway, this compound can induce autophagy, a process that can lead to cell death in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been suggested that this compound is mainly metabolized in the liver through N-demethylation . A major limitation of this compound is its poor solubility in aqueous media, which can affect its bioavailability .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, it has been reported to have antitumor activity, showing growth inhibition and significant anti-migration activity in prostate cancer cells . It induces apoptosis and autophagy by activating cleaved caspase-9, cleaved PAPR, Bax, LC3B-II, but decreased Bcl-2 and PARP protein expression in LNCaP cells 24 hours after treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its poor solubility in aqueous media can limit its effectiveness . Therefore, the development of novel efficient and low-toxicity derivatives of this compound that can overcome this limitation is an area of ongoing research .

Analyse Biochimique

Biochemical Properties

Isoliensinine interacts with various enzymes, proteins, and other biomolecules. It is assumed that this compound is metabolized by CYP450 enzyme systems .

Cellular Effects

This compound has been found to have a variety of effects on different types of cells. For example, it has been reported to induce apoptosis in triple-negative breast cancer cells . It also exerts a variety of beneficial effects, such as antitumor, cardioprotective, antioxidant, antidepressant, and anti-HIV effects .

Molecular Mechanism

It is known to induce apoptosis through the mitochondrial pathway . There are many related issues and novel mechanisms that need to be explored .

Temporal Effects in Laboratory Settings

This compound has been found to be very stable, regardless of long-term storage and repeated freezing and thawing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to dose-dependently inhibit left atrial contractility and right atrial self-beating frequency in a rat model of left ventricular hypertrophy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is assumed that this compound is metabolized by CYP450 enzyme systems, but the specific enzyme involved in this process is not clear .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'isoliensinine peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'extraction d'alcaloïdes totaux insolubles dans l'eau à partir de cœurs de graines de lotus en utilisant une méthode d'extraction au méthanol. Les alcaloïdes totaux phénoliques forts contenant de l'this compound sont ensuite séparés et purifiés par cristallisation .

Méthodes de production industrielle

La production industrielle de l'this compound implique généralement l'extraction et la purification à partir de sources naturelles, telles que la graine de lotus. Le processus comprend :

- Extraction d'alcaloïdes totaux insolubles dans l'eau en utilisant du méthanol.

- Séparation d'alcaloïdes totaux phénoliques forts.

- Cristallisation pour obtenir de l'this compound purifiée .

Analyse Des Réactions Chimiques

Types de réactions

L'isoliensinine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d'this compound.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés quinoniques, tandis que la réduction peut donner différents dérivés alcaloïdiques .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Médecine : Investigé pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires, du cancer et des infections virales

Industrie : Utilisé dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.

Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'il inhibe le courant sodique tardif et le courant calcique de type L dans les myocytes ventriculaires, ce qui contribue à son action antiarythmique . De plus, l'this compound induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène et en activant la voie p38 MAPK/JNK . Il inhibe également la voie de signalisation TGF-β1/Smad2/3, qui est impliquée dans la fibrose rénale .

Comparaison Avec Des Composés Similaires

L'isoliensinine fait partie de la famille des alcaloïdes bisbenzylisoquinoléine, qui comprend d'autres composés tels que la liensinine et la néférine. Comparée à ces composés similaires, l'this compound présente des propriétés pharmacologiques uniques, telles que ses puissantes activités antiarythmiques et anticancéreuses . Bien que les trois composés partagent un cadre structurel commun, les interactions moléculaires et les voies spécifiques de l'this compound contribuent à son potentiel thérapeutique distinct .

Liste des composés similaires

- Liensinine

- Néférine

- Dauricine

La combinaison unique d'activités pharmacologiques de l'this compound et son potentiel pour des applications thérapeutiques en font un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Isoliensinine, a bibenzyl isoquinoline alkaloid derived from the lotus plant (Nelumbo nucifera), has garnered significant attention for its diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231). The compound activates the p38 MAPK and JNK signaling pathways, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Cell Cycle Arrest : In cervical cancer cells, this compound induces cell cycle arrest at the G0/G1 phase by upregulating p21 and downregulating cyclin E and CDK2. This mechanism is critical for its anti-cancer properties .

- Autophagy Induction : this compound also promotes autophagy in various cell types, including breast cancer cells. It activates the AMPK–TSC2–mTOR signaling pathway, which is essential for autophagy regulation .

- Renal Protection : Recent studies indicate that this compound can ameliorate renal fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway in spontaneously hypertensive rats (SHRs). This suggests potential applications in treating renal injuries .

1. Cervical Cancer Treatment

A study demonstrated that this compound significantly inhibited cervical cancer cell proliferation and induced apoptosis through the AKT/GSK3α pathway. The compound was found to downregulate myeloid-cell leukemia 1 (MCL-1) expression and activate caspase-9, showcasing its potential as a therapeutic agent against cervical cancer .

2. Triple-Negative Breast Cancer

In another investigation, this compound exhibited potent cytotoxic effects on MDA-MB-231 cells, with an IC50 value significantly lower than that for normal breast epithelial cells (MCF-10A). The study highlighted that this compound's induction of ROS was crucial for its anti-proliferative effects on cancer cells .

3. Renal Injury in Hypertensive Rats

A recent study involving SHRs showed that treatment with this compound led to significant improvements in renal pathology, including reduced collagen deposition and activation of fibrotic pathways. This establishes this compound as a candidate for managing renal complications in hypertensive conditions .

Pharmacological Properties

This compound exhibits several pharmacological properties:

| Property | Description |

|---|---|

| Anti-Cancer Activity | Induces apoptosis and cell cycle arrest in various cancer types |

| Cardiovascular Protection | Potentially improves cardiovascular health through various mechanisms |

| Diabetes Management | May improve symptoms related to diabetes |

| Neuroprotective Effects | Potential benefits in Alzheimer's disease treatment |

| Anti-HIV Activity | Exhibits antiviral properties against HIV |

Propriétés

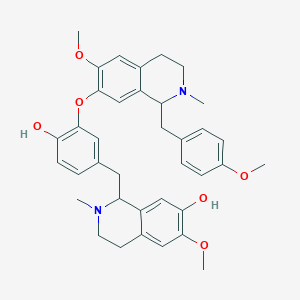

IUPAC Name |

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXZTKPPINUKN-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218346 | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6817-41-0 | |

| Record name | (+)-Isoliensinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliensinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isoliensinine exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through multiple mechanisms. [] It has been shown to induce cell cycle arrest at the G0/G1 phase in cervical cancer cells by upregulating p21 expression and downregulating CDK2 and cyclin E. [] Additionally, it promotes apoptosis by downregulating myeloid cell leukemia 1 expression and activating caspase-9. [] this compound also inhibits the AKT/GSK3α signaling pathway, further contributing to its anti-cancer effects. [, ] In prostate cancer cells, it inhibits 5-α-reductase and androgen receptor expression via the PI3K/AKT pathway, leading to growth inhibition, anti-migration activity, and the induction of apoptosis and autophagy. []

Q2: What is the role of this compound in mitigating pulmonary fibrosis?

A2: this compound demonstrates protective effects against paraquat-induced acute lung injury and pulmonary fibrosis. [] It achieves this by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content and alkaline phosphatase (ALP) activity. [] this compound also reduces hydroxyproline content and suppresses the expression of transforming growth factor β1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2), key players in fibrosis development. [, ]

Q3: How does this compound impact renal fibrosis?

A3: this compound exhibits promising therapeutic potential for renal interstitial fibrosis (RIF). [] Studies in spontaneously hypertensive rats (SHRs) indicate that it ameliorates renal injury and collagen deposition, partially by inhibiting the TGF-β1/Smad2/3 signaling pathway. [] This inhibition contributes to its ability to reduce fibrosis and protect against renal damage. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H42N2O6, and its molecular weight is 622.76 g/mol. [, ]

Q5: What spectroscopic data is available for characterizing this compound?

A5: this compound's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including its functional groups and connectivity. [] H/D exchange studies combined with MS analysis have further enhanced the understanding of its fragmentation patterns. []

Q6: What is known about the absorption and distribution of this compound?

A6: this compound exhibits a rapid distribution into various organs, with the highest concentrations observed in the liver, followed by the lung, kidney, and heart. [] It exhibits double absorption peaks after oral administration in rats, suggesting a complex absorption process. []

Q7: What are the major metabolic pathways of this compound?

A7: The primary metabolic pathways of this compound involve N-demethylation and O-demethylation, primarily occurring in the liver. [, ] These processes lead to the formation of metabolites like liensinine, desmethyl-liensinine, and desmethyl-isoliensinine. [, ]

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various cell lines have been employed to investigate the biological activities of this compound, including:

- Cancer cell lines: Siha, HeLa, Caski, and C33A cervical cancer cells; [] HCT-15 colorectal cancer cells; [, ] LNCaP prostate cancer cells []

- Other cell lines: PC12 cells for Alzheimer's disease; [] porcine coronary arterial smooth muscle cells (CASMCs) for cardiovascular effects [, ]; microglial cells for neuroinflammation []; osteoclasts for osteoporosis [].

Q9: What in vivo models have been used to study the effects of this compound?

A9: Animal models have been crucial in evaluating the therapeutic potential of this compound. Key models include:

- Spontaneously hypertensive rats (SHRs): Used to investigate this compound's effect on renal fibrosis and hypertension. [, ]

- Paraquat-induced lung injury models: Assess the protective effects of this compound against acute lung injury and pulmonary fibrosis. []

- Bleomycin-induced pulmonary fibrosis models: Evaluate the anti-fibrotic activity of this compound in the lungs. []

- Ovariectomized (OVX) mice: Used to assess the potential of this compound as a treatment for osteoporosis. []

- Two-kidney, one-clip (2K1C) hypertensive rats: Used to study the effects of this compound on left ventricular hypertrophy. []

Q10: What analytical methods are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV) detectors and fluorescence detectors (FD), is commonly employed for the quantitative analysis of this compound. [, , ] LC-MS techniques have also been utilized for both quantification and metabolite identification. [, ]

Q11: What methods are used to isolate and purify this compound?

A11: Several techniques have been employed for the isolation and purification of this compound:

- High-speed counter-current chromatography (HSCCC): This method is highly efficient in separating and purifying this compound from Nelumbo nucifera Gaertn extracts. [, ]

- Macroporous adsorption resins: Used for the preliminary separation and enrichment of this compound. [, ]

- Double-column adsorption chromatography: A combination of macroporous adsorption and cation exchange resins for enhanced purification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.